molecular formula C17H17FN4O B5403293 1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one

1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one

Cat. No.: B5403293
M. Wt: 312.34 g/mol
InChI Key: WVKVPIRYEJRHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one, also known as SPI-1005, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. It belongs to the class of spiroindoline compounds and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one is not fully understood, but it is believed to act on various signaling pathways involved in inflammation, oxidative stress, and neuroprotection. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress in various tissues, including the inner ear, colon, and brain. This compound has also been shown to improve neuronal survival and function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one is its potential therapeutic effects in various diseases. It has shown promising results in preclinical studies and has the potential to be developed into a novel drug. However, there are also some limitations to its use in lab experiments. This compound is a small molecule drug, which may limit its bioavailability and efficacy in vivo. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one. One potential direction is to further investigate its therapeutic effects in various diseases, including hearing loss, inflammatory bowel disease, and multiple sclerosis. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a novel drug for various diseases.

Synthesis Methods

The synthesis of 1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one involves the reaction of 5-fluorouracil and indole-3-carboxaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to obtain the final compound. The synthesis method has been optimized to achieve a high yield and purity of the compound.

Scientific Research Applications

1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one has been extensively studied for its potential therapeutic effects in various diseases, including hearing loss, inflammatory bowel disease, and multiple sclerosis. In preclinical studies, this compound has shown anti-inflammatory, antioxidant, and neuroprotective effects.

Properties

IUPAC Name

1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c1-21-14-6-3-2-5-13(14)17(15(21)23)7-4-8-22(11-17)16-19-9-12(18)10-20-16/h2-3,5-6,9-10H,4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKVPIRYEJRHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCCN(C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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